3-Bromo-3'-isopropyl-1,1'-biphenyl CAS number and properties
3-Bromo-3'-isopropyl-1,1'-biphenyl CAS number and properties
An In-Depth Technical Guide to 3-Bromo-3'-isopropyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biphenyls
The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] The functionalization of this core structure allows for the fine-tuning of steric and electronic properties, leading to a vast array of molecules with tailored biological activities and physical characteristics.[2][3][4] 3-Bromo-3'-isopropyl-1,1'-biphenyl is a prime example of a disubstituted biphenyl with significant potential as a versatile building block. The presence of a bromine atom provides a reactive handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions, while the isopropyl group on the adjacent ring influences the molecule's overall conformation and lipophilicity. This guide provides a comprehensive overview of 3-Bromo-3'-isopropyl-1,1'-biphenyl, including its identification, physicochemical properties, a detailed synthetic protocol, potential applications, and methods for its characterization.
Compound Identification and Physicochemical Properties
CAS Number: 1443351-38-9[5]
The physicochemical properties of 3-Bromo-3'-isopropyl-1,1'-biphenyl are not extensively documented in publicly available literature. However, based on the properties of related substituted biphenyls, such as isopropylbiphenyl and various bromobiphenyls, we can predict its key characteristics.[6][7]
Table 1: Predicted Physicochemical Properties of 3-Bromo-3'-isopropyl-1,1'-biphenyl
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₅H₁₅Br | Based on chemical structure. |
| Molecular Weight | 275.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white solid or high-boiling liquid. | Similar halogenated and alkylated biphenyls are typically solids or high-boiling liquids at room temperature.[6] |
| Boiling Point | > 300 °C (estimated) | Halogenated biphenyls exhibit high boiling points.[6] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene); Insoluble in water. | The aromatic and alkyl nature of the molecule suggests good solubility in non-polar organic solvents. |
| Thermal Stability | High | The biphenyl core is a robust aromatic system. |
Structural Representation:
Caption: Chemical structure of 3-Bromo-3'-isopropyl-1,1'-biphenyl.
Synthesis of 3-Bromo-3'-isopropyl-1,1'-biphenyl
The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[8]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible and efficient route to synthesize 3-Bromo-3'-isopropyl-1,1'-biphenyl involves the coupling of 1-bromo-3-iodobenzene with 3-isopropylphenylboronic acid. The differential reactivity of the C-I and C-Br bonds allows for a selective coupling at the more reactive iodine position.
Caption: Proposed synthetic workflow for 3-Bromo-3'-isopropyl-1,1'-biphenyl.
Detailed Experimental Protocol:
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Materials:
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1-Bromo-3-iodobenzene (1.0 eq)
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3-Isopropylphenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
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Toluene
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Ethanol
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene and 3-isopropylphenylboronic acid.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and ethanol in a 3:1 ratio to dissolve the reactants.
-
To the stirred solution, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-3'-isopropyl-1,1'-biphenyl.
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Applications in Research and Drug Development
Substituted biphenyls are integral to the development of new pharmaceuticals and advanced materials.[2][6]
-
Medicinal Chemistry: The biphenyl moiety is a common scaffold in a wide range of therapeutic agents. The introduction of substituents like the bromo and isopropyl groups can modulate the pharmacological profile of a lead compound by influencing its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. The bromo-substituent, in particular, serves as a key site for further diversification through late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Synthetic Intermediate: As demonstrated, the bromine atom is a versatile functional group for cross-coupling reactions. This allows for the synthesis of more complex, poly-aromatic systems which are of interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and liquid crystals.[2][6]
-
Agrochemicals: The biphenyl structure is also found in a number of pesticides and herbicides. The specific substitution pattern of 3-Bromo-3'-isopropyl-1,1'-biphenyl could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 3-Bromo-3'-isopropyl-1,1'-biphenyl, a combination of spectroscopic and analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-7.8 ppm. The isopropyl group will exhibit a characteristic doublet for the methyl protons and a septet for the methine proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift.[12][13]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, as well as C=C stretching of the aromatic rings.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the purity of the final product.
Safety and Handling
While specific toxicity data for 3-Bromo-3'-isopropyl-1,1'-biphenyl is not available, it should be handled with the standard precautions for aromatic halogenated compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-3'-isopropyl-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction is straightforward, and its unique substitution pattern offers numerous possibilities for the creation of novel molecules with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Vertex AI Search.
- Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ScienceDirect.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate.
- One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. (2025). ResearchGate.
- The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Taylor & Francis Online.
- Understanding the Properties and Applications of Biphenyl Derivatives. (2026). Vertex AI Search.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). ACS Publications.
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online.
- Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate.
- Biphenyl(92-52-4) 1H NMR spectrum. ChemicalBook.
- Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate.
- Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. (2002). ACS Publications.
- p-BROMOBIPHENYL. Organic Syntheses Procedure.
- Biphenyl - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
- Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. Benchchem.
- Isopropylbiphenyl | C15H18 | CID 20259910. (2025). PubChem.
- 2-Bromo-3,6-Dimethoxy-2′,4′,6′-Triisopropyl-1,1′-Biphenyl. SARA Research & Development Centre.
- 3-bromo-4-iodo-1,1'-biphenyl synthesis. ChemicalBook.
- 1443351-38-9|3-Bromo-3'-isopropyl-1,1'-biphenyl|BLD Pharm. BLD Pharm.
- Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo. Cheméo.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 1443351-38-9|3-Bromo-3'-isopropyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
